PROCION BRILLIANT YELLOW H3G
Description
UV-Vis Spectroscopy
This compound exhibits a λ$$_{\text{max}}$$ in the 400–420 nm range , consistent with its yellow hue. The absorption band corresponds to π→π* transitions in the azo chromophore, with minor shifts observed in the presence of metal ions (e.g., Cu$$^{2+}$$) due to complexation.
FTIR Spectroscopy
Key FTIR signatures include:
NMR Spectroscopy
While specific $$^{1}\text{H}$$ or $$^{13}\text{C}$$ NMR data is unavailable, analogous dyes show:
- Aromatic proton signals at 6.5–8.5 ppm .
- Triazine carbon resonances near 160–170 ppm .
Properties
CAS No. |
12239-48-4 |
|---|---|
Molecular Formula |
C6H5BrClN |
Origin of Product |
United States |
Preparation Methods
PROCION BRILLIANT YELLOW H3G is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The synthetic route typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an active hydrogen atom, such as phenol or aniline, to form the azo dye.
Industrial production methods involve large-scale synthesis in reactors, followed by purification and drying processes to obtain the final dye product .
Chemical Reactions Analysis
Oxidation Reactions
Procion Brilliant Yellow H3G is susceptible to oxidation under acidic or neutral conditions. Strong oxidizing agents such as hydrogen peroxide (HO) and potassium persulfate (KPS) generate hydroxyl (OH) and sulfate (SO) radicals, which cleave the azo (-N=N-), sulfonic (-SO), and triazine groups.
Key Findings:
-
Ultrasound (US) + H2_22O2_22 + KPS : Achieved 92.2% degradation of structurally similar Procion brilliant yellow H-E6G under optimized conditions (140 W, pH 2.5, 15 ppm dye concentration) .
-
Kinetics : First-order rate constants () ranged from (US alone) to (US + dual oxidants) .
Reduction Reactions
Reduction pathways involve breaking the azo bond, forming aromatic amines. Sodium dithionite (NaSO) and microbial enzymes like azo reductase are commonly employed.
Microbial Degradation:
-
Pseudomonas stutzeri : Degraded Procion Red H-3B via reductive cleavage, producing intermediates like 4-chloro-N-phenyl-1,3,5-triazine and sodium 2-aminobenzenesulfonate .
-
Enzyme Activity :
Enzyme Activity (Control) Activity (Post-Degradation) Azo reductase 0.194 μM/min 0.378 μM/min Laccase 0.198 μM/min 0.348 μM/min NADH-DCIP reductase 12 μM/min 22.56 μM/min
Degradation via Advanced Oxidation Processes (AOPs)
Hybrid AOPs combining ultrasonic cavitation (US) with oxidants enhance degradation efficiency:
Comparative Performance:
| Method | Decolorization (%) | Mineralization (%) | Operating Cost ($/L) |
|---|---|---|---|
| US + HO | 80.6 | 7.8 | 0.152 |
| US + Fenton | 85.0 | 17.8 | 0.168 |
| US + KPS | 97.5 | 34.4 | 0.186 |
Synergistic Effects : Dual oxidants (e.g., HO + KPS) exhibit higher synergy indices () due to complementary radical generation .
Substitution and Hydrolysis
The dye’s triazine ring undergoes nucleophilic substitution with hydroxyl (-OH) or amino (-NH) groups in alkaline conditions, forming covalent bonds with cellulose fibers. Hydrolysis of reactive groups (e.g., chlorotriazine) is pH-dependent, peaking at pH 10–12 .
Environmental and Toxicological Outcomes
Post-degradation analyses reveal reduced toxicity:
-
Toxicity Assays : Treated Procion Red H-3B showed 84% reduction in toxicity toward E. coli and B. subtilis .
-
Byproducts : Identified intermediates (e.g., aniline, naphthalene) are further mineralized to CO and HO via β-ketoadipic acid pathways .
Comparative Reaction Mechanisms
| Reaction Type | Reagents/Conditions | Key Intermediates |
|---|---|---|
| Oxidation | HO, KPS, pH 2.5–3.0 | Sulfate radicals, hydroxylated derivatives |
| Reduction | NaSO, pH 9–10 | Aromatic amines, triazine derivatives |
| Microbial Degradation | Pseudomonas stutzeri, aerobic conditions | 2-naphthol, pyrocatechol |
Industrial and Environmental Implications
Scientific Research Applications
Textile Industry
Dyeing Processes:
Procion Brilliant Yellow H3G is predominantly used in the dyeing of cotton, silk, and other natural fibers. Its reactive nature allows it to form covalent bonds with the fiber, resulting in excellent wash and light fastness. The dye is particularly favored for its ability to produce bright shades with minimal environmental impact compared to traditional dyes.
Case Study: Eco-Friendly Dyeing
A study demonstrated the application of Procion dyes in eco-friendly dyeing processes using polyacrylic acid as a polymer aid. The results indicated improved exhaustion rates and color yield on viscose fabrics, showcasing the dye's compatibility with sustainable practices .
Wastewater Treatment
Degradation Techniques:
Recent research has focused on the degradation of this compound in wastewater treatment. Techniques such as ultrasound-assisted degradation combined with advanced oxidation processes have shown promising results. For instance, a study reported a 97.5% decolorization efficiency using a combination of ultrasonic cavitation and potassium persulfate (KPS) .
Data Table: Efficiency of Degradation Methods
| Method | Decolorization (%) | COD Reduction (%) | Cost (INR/L) |
|---|---|---|---|
| Ultrasonic Cavitation Alone | 23.8 | N/A | N/A |
| US + KPS | 97.5 | 34.4 | 4.68 |
| US + Fenton | 94.6 | 29.6 | 0.75 |
This table illustrates the effectiveness and cost-efficiency of various methods for treating wastewater containing this compound.
Art and Craft Applications
Versatile Usage:
In arts and crafts, this compound is utilized for silk painting, tie-dyeing, and screen printing due to its vibrant hues and ease of use on natural fibers. Artists appreciate its ability to produce clear colors without the need for high heat during application .
Application Techniques:
The dye can be mixed with other colors to achieve a wide range of shades, making it ideal for creative projects. For instance, mixing it with Royal Blue can yield bright green shades, while combining it with Deep Black can create dull olive tones .
Food Biochemistry
Natural Pigments:
this compound has been explored as a potential natural pigment in food applications due to its stability and color properties. While primarily known for textile applications, its characteristics could be beneficial in food processing where color enhancement is desired .
Mechanism of Action
The mechanism of action of PROCION BRILLIANT YELLOW H3G involves its ability to form covalent bonds with the fibers it dyes. The reactive group in the dye reacts with the hydroxyl groups in cellulosic fibers or the amino groups in polyamide fibers, forming a stable covalent bond. This covalent bonding ensures the dye becomes an integral part of the fiber, providing excellent wash and light fastness .
Comparison with Similar Compounds
Key Research Findings
- Degradation : Reactive Yellow 135 (H-E6G) shows superior degradability via AOPs, while H3G’s degradation profile remains understudied .
- Structural Impact : Dyes with DCT groups (e.g., Procion Yellow HE3G) react faster but face hydrolysis issues, whereas MCT-based dyes (e.g., Cibacron 3G-P) offer better storage stability .
- Temperature Sensitivity : Procion dyes achieve optimal staining in biological applications (e.g., olfactory neuron studies) at 20–22°C, mirroring textile dyeing trends .
Q & A
Q. How can researchers validate H3G’s specificity when cross-reactivity with non-target proteins is suspected?
- Methodological Answer : Use immunofluorescence colocalization assays with antibodies against target proteins (e.g., β-tubulin). Block non-specific sites with bovine serum albumin (BSA) pre-treatment. Surface plasmon resonance (SPR) can quantify binding affinities .
Q. What bioinformatics tools are suitable for modeling H3G’s diffusion dynamics in complex tissue matrices?
- Methodological Answer : Implement finite element analysis (FEA) in COMSOL Multiphysics® to simulate dye penetration. Input parameters include tissue porosity, hydraulic conductivity, and reactive group density. Validate against empirical data from time-lapse microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
